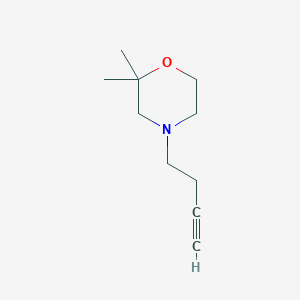
(3-(1H-ピラゾール-1-イル)フェニル)(7-(o-トリル)-1,4-チアゼパン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a pyrazole ring, a phenyl group, and a thiazepane ring
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a hydrazine derivative and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction under acidic or basic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a halogenated benzene compound in the presence of a base to form the (1H-pyrazol-1-yl)phenyl intermediate.
Synthesis of the Thiazepane Ring: The thiazepane ring is synthesized separately, often starting from a thiol and an amine, which undergo cyclization.
Coupling Reaction: Finally, the (1H-pyrazol-1-yl)phenyl intermediate is coupled with the thiazepane derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole or phenyl derivatives.
作用機序
The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic or block biological processes.
類似化合物との比較
Similar Compounds
- (3-(1H-pyrazol-1-yl)phenyl)(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone
- (3-(1H-pyrazol-1-yl)phenyl)(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone
- (3-(1H-pyrazol-1-yl)phenyl)(7-(phenyl)-1,4-thiazepan-4-yl)methanone
Uniqueness
The uniqueness of (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both a pyrazole and a thiazepane ring in the same molecule provides a versatile scaffold for further functionalization and optimization in drug design.
(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone , its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-17-6-2-3-9-20(17)21-10-13-24(14-15-27-21)22(26)18-7-4-8-19(16-18)25-12-5-11-23-25/h2-9,11-12,16,21H,10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIWQWVZDGHRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
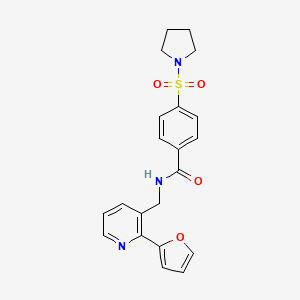
![N-(1,3-benzothiazol-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)
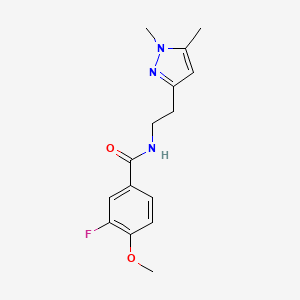
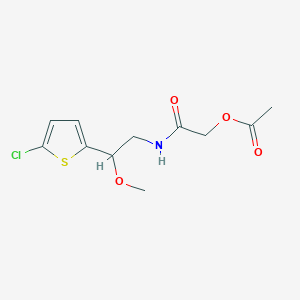
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
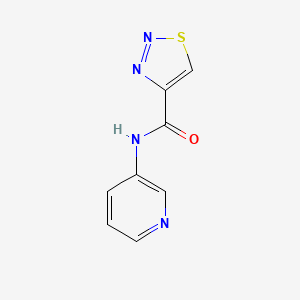
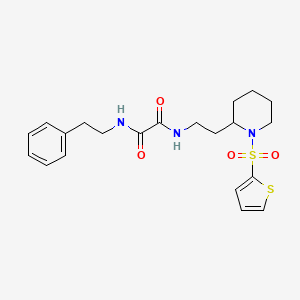
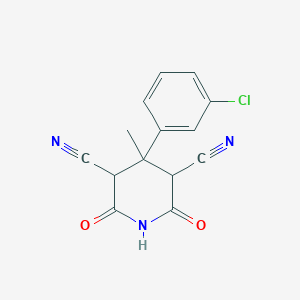
![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
